Hydroxanthommatin

CAS No.: 25705-16-2

Cat. No.: VC1780816

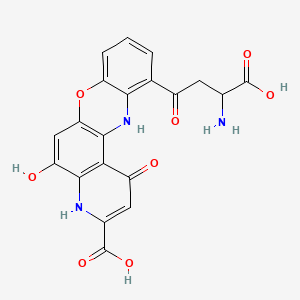

Molecular Formula: C20H15N3O8

Molecular Weight: 425.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25705-16-2 |

|---|---|

| Molecular Formula | C20H15N3O8 |

| Molecular Weight | 425.3 g/mol |

| IUPAC Name | 11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30) |

| Standard InChI Key | WSRZQBTZCCBWOL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |

| Canonical SMILES | C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

Hydroxanthommatin features a distinctive pyrido[3,2-a]phenoxazinone chromophore structure, which contributes to its unique coloration and biological properties. This structural configuration enables hydroxanthommatin to effectively absorb light across various wavelengths, particularly in the visual range. The compound's structure includes specific functional groups that facilitate its interactions with cellular components and contribute to its role in pigmentation systems.

The molecular architecture of hydroxanthommatin allows it to participate in various biochemical reactions, including those involved in neutralizing reactive oxygen species. This reactivity is largely attributable to the arrangement of hydroxyl groups and other functional moieties within its structure.

Physical and Chemical Properties

Hydroxanthommatin demonstrates significant antioxidant activity, primarily attributed to its ability to scavenge free radicals that can damage cellular components including DNA and proteins. This property makes it particularly valuable in protecting biological systems against oxidative stress, which is implicated in numerous pathological conditions.

In terms of chemical reactivity, hydroxanthommatin can form stable radicals when exposed to various conditions, indicating its potential interactions with other biomolecules. This characteristic is crucial for understanding how the compound functions in biological environments and how it might be utilized in potential applications.

The compound's stability and reactivity are significantly influenced by pH, with research showing distinct behavior under different acid-base conditions . These properties affect hydroxanthommatin's biological activities and have implications for its isolation, analysis, and potential synthetic production.

Biosynthesis Pathways

Precursors and Enzymatic Reactions

The biosynthesis of hydroxanthommatin proceeds through a well-defined pathway beginning with tryptophan. This essential amino acid undergoes a series of enzymatic transformations, leading to the formation of 3-hydroxykynurenine, which serves as the immediate precursor to hydroxanthommatin. The enzyme tyrosinase plays a critical role in catalyzing the conversion of 3-hydroxykynurenine to hydroxanthommatin through oxidative reactions.

The kynurenine pathway, which processes tryptophan through various metabolites including 3-hydroxykynurenine, is central to hydroxanthommatin production . This metabolic route involves multiple enzymes and intermediate compounds, each subject to regulation based on cellular needs and environmental conditions.

Research has shown that 3-hydroxykynurenine itself possesses significant biological activity, functioning as a reactive oxygen species (ROS)-inducing cytotoxic tryptophan metabolite . The conversion of this potentially harmful compound to hydroxanthommatin may represent a detoxification mechanism in certain organisms, highlighting the biological significance of this biosynthetic pathway.

Influence of pH on Formation

The pH environment significantly impacts the formation of hydroxanthommatin from its precursors. Experimental studies have demonstrated that when 3-hydroxykynurenine reacts with tyrosinase at pH 8.0, hydroxanthommatin is formed as the initial product, subsequently leading to the development of black-brown pigments . This pH-dependent reaction underscores the importance of environmental conditions in determining the outcomes of enzymatic processes involving hydroxanthommatin.

In contrast, at pH 6.0, the same enzymatic reaction with 3-hydroxykynurenine leads predominantly to the formation of xanthommatin rather than hydroxanthommatin . This pH-dependent divergence in product formation illustrates the complex regulatory mechanisms governing ommochrome biosynthesis and suggests potential strategies for controlling pigment production in laboratory or industrial settings.

The table below summarizes the influence of pH on product formation when 3-hydroxykynurenine reacts with tyrosinase:

| pH Value | Primary Product | Secondary Products | Reference |

|---|---|---|---|

| 6.0 | Xanthommatin | Black-brown pigments (limited) | |

| 8.0 | Hydroxanthommatin | Black-brown pigments (extensive) |

Biological Functions

Role in Pigmentation Systems

Hydroxanthommatin serves as a crucial pigment in various organisms, particularly contributing to the coloration of eyes in arthropods and cephalopods. In these visual systems, hydroxanthommatin participates in light absorption processes that facilitate vision under diverse environmental conditions. The specific spectral properties of hydroxanthommatin make it particularly suitable for these biological functions.

Some research suggests that hydroxanthommatin may enhance visual contrast and sensitivity in low-light conditions for certain species. This functional adaptation would provide evolutionary advantages for organisms that need to navigate or hunt in environments with limited light availability, such as deep-water habitats or nocturnal settings.

Beyond its role in vision, hydroxanthommatin contributes to the general pigmentation patterns observed in various invertebrate species. These pigmentation systems often serve multiple purposes, including camouflage, signaling, and protection against environmental stressors.

Antioxidant and Protective Functions

One of hydroxanthommatin's most significant biological roles is its function as an antioxidant, protecting cells and tissues from oxidative damage. The compound effectively scavenges free radicals, preventing them from causing harm to cellular components such as DNA, proteins, and lipids. This protective capacity is particularly important in tissues exposed to high levels of oxidative stress, such as visual systems that encounter intense light.

Hydroxanthommatin also contributes substantially to protection against ultraviolet (UV) radiation damage. By absorbing harmful UV wavelengths or neutralizing the reactive species generated by UV exposure, hydroxanthommatin helps shield sensitive tissues from potentially mutagenic effects. This protective function represents an important adaptation for organisms exposed to significant solar radiation.

The antioxidant properties of hydroxanthommatin may be related to its potential role in neutralizing the cytotoxic effects of its precursor, 3-hydroxykynurenine. Research has shown that 3-hydroxykynurenine can disrupt tricarboxylic acid (TCA) cycle function and induce ROS production . The conversion of this potentially harmful metabolite to hydroxanthommatin might serve as a protective mechanism in biological systems.

Comparative Analysis with Related Compounds

Structural Relationships with Other Ommochromes

Hydroxanthommatin shares structural features with several other compounds in the ommochrome family while possessing unique characteristics that distinguish it. The table below provides a comparative analysis of hydroxanthommatin and related ommochromes:

This structural diversity within the ommochrome family reflects the complex evolutionary adaptations that have occurred to meet various biological needs. The specific modifications observed in hydroxanthommatin contribute to its particular functional properties and ecological roles.

Functional Distinctions

The structural variations among ommochrome compounds translate into significant functional differences. Hydroxanthommatin demonstrates particularly potent antioxidant properties compared to some related compounds, potentially making it more effective at neutralizing oxidative stress. This enhanced protective capacity might be attributed to the specific arrangement and nature of functional groups within its structure.

The pH-dependent formation of hydroxanthommatin (favored at pH 8.0) versus xanthommatin (favored at pH 6.0) reflects fundamental differences in the chemical reactivity of these compounds . This distinction may have evolved to allow organisms to produce different pigments in response to varying physiological conditions or environmental challenges.

Research investigating the transformation of these compounds has revealed that xanthommatin and its derivatives can undergo methoxylation when stored in methanol-HCl, even in darkness . These findings highlight the chemical reactivity of ommochromes and the importance of appropriate handling methods when studying these compounds in laboratory settings.

Analytical Methods for Detection and Characterization

Chromatographic Techniques

Several chromatographic approaches have been developed for the separation and analysis of hydroxanthommatin in biological samples. Hydrophilic interaction liquid chromatography (HILIC) has proven particularly effective for the analysis of hydroxanthommatin and related compounds . This technique provides good separation of these polar compounds from other metabolites present in complex biological matrices.

Specific chromatographic conditions used for hydroxanthommatin analysis typically include:

These optimized conditions allow for effective separation of hydroxanthommatin from related compounds and other metabolites, facilitating its accurate identification and quantification in research studies.

Mass Spectrometry Applications

Mass spectrometry (MS) provides powerful tools for the identification and characterization of hydroxanthommatin in complex biological samples. Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has been specifically applied to investigate the formation of hydroxanthommatin from 3-hydroxykynurenine through enzymatic reactions .

Advanced MS instruments such as the Thermo Orbitrap IQ-X Tribrid have been utilized for hydroxanthommatin analysis, offering high-resolution detection capabilities . This instrumentation provides detailed structural information through accurate mass measurements and fragmentation patterns.

For comprehensive analysis of hydroxanthommatin and related compounds, gas chromatography-mass spectrometry (GC-MS) methodologies have also been developed . These approaches typically involve sample derivatization using reagents such as methoxyamine hydrochloride (MOX) and N,O-Bis(trimethylsilyl)trifluoroacetamide (TMS) to enhance volatility and detection sensitivity .

The development of these analytical techniques has significantly advanced our ability to study hydroxanthommatin in biological systems, supporting research into its distribution, metabolism, and functional roles across different organisms and tissues.

Current Research and Future Directions

Recent Advances

Recent investigations have enhanced our understanding of hydroxanthommatin's formation and biological roles. Studies employing advanced analytical techniques have clarified the enzymatic pathways leading to hydroxanthommatin production, particularly the role of tyrosinase in catalyzing the conversion of 3-hydroxykynurenine under specific pH conditions .

Research connecting the kynurenine pathway to various physiological processes has indirectly contributed to our understanding of hydroxanthommatin's potential significance . The identification of 3-hydroxykynurenine as a ROS-inducing cytotoxic metabolite raises questions about whether hydroxanthommatin formation might serve as a protective mechanism to sequester this potentially harmful precursor.

Investigations into the stability and transformation of ommochromes under various storage and extraction conditions have revealed important considerations for research methodology . These findings highlight the challenges associated with studying these reactive compounds and the importance of appropriate handling techniques to avoid artifactual modifications.

Areas Requiring Further Investigation

Despite significant progress, numerous aspects of hydroxanthommatin biology remain to be fully elucidated. The complete pathway from 3-hydroxykynurenine to hydroxanthommatin, including all intermediate steps and regulatory mechanisms, warrants further detailed investigation . Such research could reveal additional enzymes involved in the process and identify potential targets for manipulating hydroxanthommatin production.

The detailed molecular mechanisms underlying hydroxanthommatin's antioxidant and UV-protective properties require further characterization. Understanding exactly how hydroxanthommatin interacts with free radicals or absorbs UV radiation at the molecular level could inform the development of synthetic analogs with enhanced protective capabilities.

The potential roles of hydroxanthommatin in human physiology and pathology represent an understudied area. While much research has focused on hydroxanthommatin in invertebrates, its presence and functions in vertebrate systems, including potential implications for human health, deserve greater attention .

The development of efficient methods for hydroxanthommatin synthesis or production represents an important direction for future research. Techniques for generating significant quantities of pure hydroxanthommatin would facilitate both basic research and the exploration of potential applications across various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume